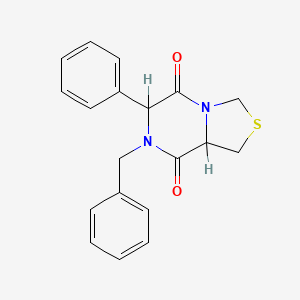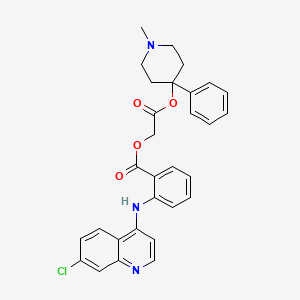
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzoic acid core with multiple functional groups, including a quinoline ring, a piperidine ring, and an ester linkage, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Amination: The chlorinated quinoline is reacted with an amine, such as 1-methyl-4-phenylpiperidine, to form the corresponding amine derivative.
Esterification: The final step involves the esterification of the amine derivative with benzoic acid and an appropriate esterifying agent, such as dicyclohexylcarbodiimide (DCC), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to a tetrahydroquinoline derivative.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary or secondary amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural features.
作用机制
The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or immune response, depending on the specific biological context.
相似化合物的比较
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid cores but different substituents.
Quinoline derivatives: Compounds with quinoline rings and various functional groups.
Piperidine derivatives: Compounds featuring piperidine rings with different substituents.
Uniqueness
Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-methyl-4-phenyl-4-piperidinyl)oxy)-2-oxoethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
86518-46-9 |
|---|---|
分子式 |
C30H28ClN3O4 |
分子量 |
530.0 g/mol |
IUPAC 名称 |
[2-(1-methyl-4-phenylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate |
InChI |
InChI=1S/C30H28ClN3O4/c1-34-17-14-30(15-18-34,21-7-3-2-4-8-21)38-28(35)20-37-29(36)24-9-5-6-10-25(24)33-26-13-16-32-27-19-22(31)11-12-23(26)27/h2-13,16,19H,14-15,17-18,20H2,1H3,(H,32,33) |
InChI 键 |
LFRYMLIHTYNYAF-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)COC(=O)C3=CC=CC=C3NC4=C5C=CC(=CC5=NC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



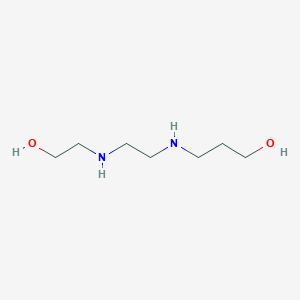

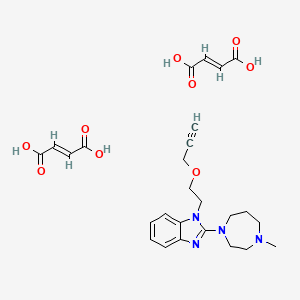
![(4S)-1-[[1-(4-aminobenzoyl)-2,3-dihydroindol-5-yl]sulfonyl]-4-phenylimidazolidin-2-one](/img/structure/B15190896.png)
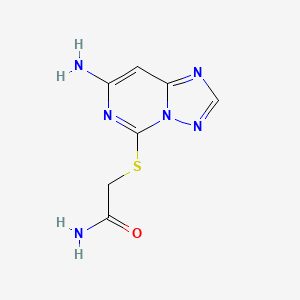
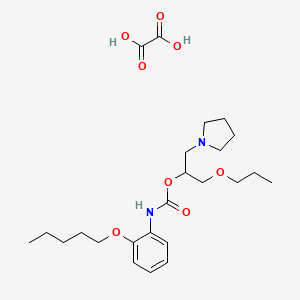

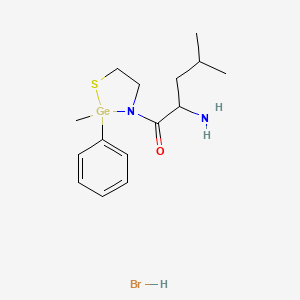
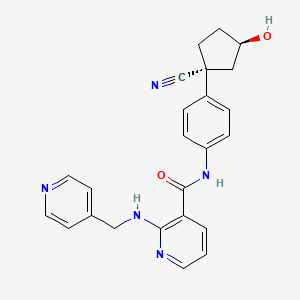
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
